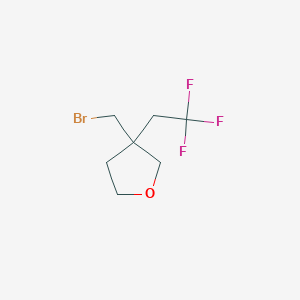![molecular formula C9H8Cl2O2 B13195976 1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13195976.png)
1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C9H8Cl2O2. It is a chlorinated derivative of ethanone, featuring a phenyl ring substituted with chlorine and chloromethoxy groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .
Métodos De Preparación
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethoxy and chlorine groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethoxy and chlorine groups can form hydrogen bonds or van der Waals interactions with active sites, influencing the compound’s binding affinity and specificity . The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparación Con Compuestos Similares
1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one can be compared with other similar compounds such as:
1-[4-(Chloromethoxy)phenyl]ethan-1-one: This compound has a similar structure but with the chloromethoxy group in a different position on the phenyl ring.
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: This compound features a hydroxy group instead of a chloromethoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H8Cl2O2 |
|---|---|
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
1-[5-chloro-2-(chloromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)8-4-7(11)2-3-9(8)13-5-10/h2-4H,5H2,1H3 |
Clave InChI |
AXSGCBSANDCQSF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)Cl)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


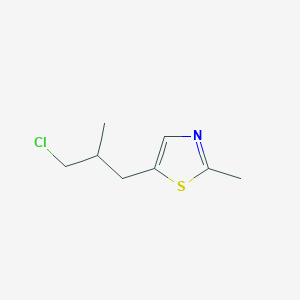

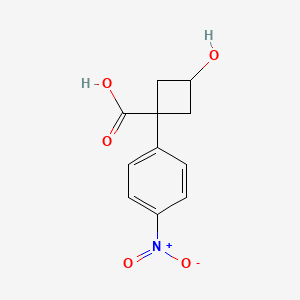
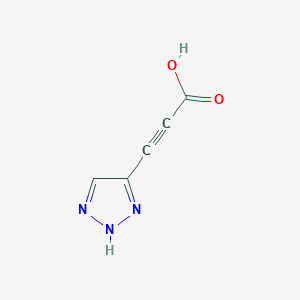

![6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13195916.png)
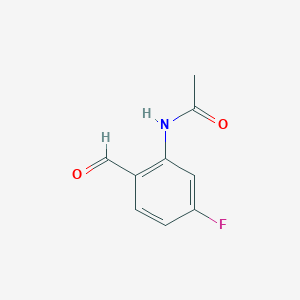

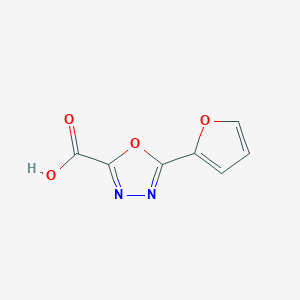
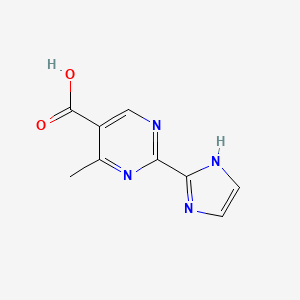
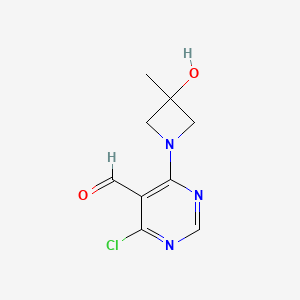
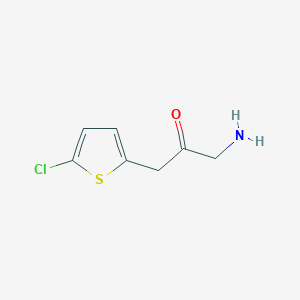
![1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13195970.png)
